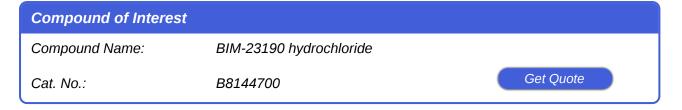


Application Note: Immunohistochemical Analysis of SSTR5 Expression Following BIM-23190 Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction Somatostatin Receptor 5 (SSTR5) is a G protein-coupled receptor that plays a crucial role in regulating endocrine function and cell growth.[1][2][3] Its expression in various tissues, particularly in neuroendocrine tumors and the pituitary gland, makes it a significant therapeutic target.[1][4] BIM-23190 is a somatostatin analog that acts as a selective agonist for Somatostatin Receptor 2 (SSTR2) and SSTR5.[5][6][7] Understanding the effect of BIM-23190 treatment on SSTR5 expression and localization is vital for elucidating its mechanism of action and developing targeted therapies. This document provides detailed protocols for treating biological samples with BIM-23190 hydrochloride and subsequently performing immunohistochemistry (IHC) to detect SSTR5 expression in formalin-fixed, paraffin-embedded (FFPE) tissues.

Product Information: BIM-23190 Hydrochloride

BIM-23190 is a potent somatostatin analog with high affinity for SSTR2 and SSTR5. Its agonistic activity at these receptors leads to the inhibition of hormone secretion and cell proliferation, making it a valuable tool for cancer and acromegaly research.[7][8]

Quantitative Data Summary



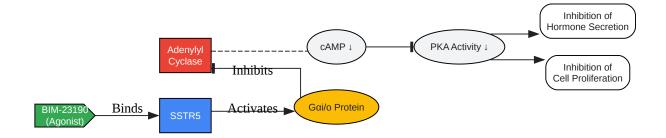
The following table summarizes the binding affinity and observed biological effects of BIM-23190.

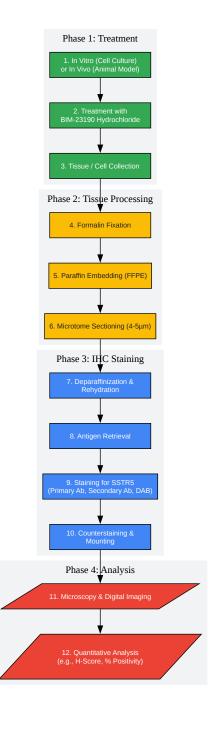
Parameter	Value	Receptor Subtype	Reference
Binding Affinity (Ki)	0.34 nM	SSTR2	[5][7][9][10]
11.1 nM	SSTR5	[5][7][9][10]	
Biological Effect	Inhibition of Growth Hormone (GH) secretion	SSTR2 & SSTR5	[8][11]
Anti-tumor activity (C6 glioma model)	SSTR2 & SSTR5	[5][7][9]	
Upregulation of p27Kip1 expression	SSTR2 & SSTR5	[7]	
Reduction of phospho-ERK1/2	SSTR2 & SSTR5	[7]	_

SSTR5 Signaling Pathway

Activation of SSTR5 by an agonist such as BIM-23190 initiates a signaling cascade primarily through the inhibitory G-protein (G α i). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors like Protein Kinase A (PKA).[1][12] This cascade ultimately results in the inhibition of hormone release and cell proliferation.[3][13]









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